(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE
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Overview
Description
(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a piperazine ring and a bicyclic azabicyclohexane structure makes it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-azabicyclo[3.1.0]hexane derivatives with piperazine in the presence of a suitable base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as photochemical cycloaddition or other modular approaches. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as neurotropic activity and central nervous system effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s ability to cross biological membranes and reach its targets effectively .
Comparison with Similar Compounds
Similar Compounds
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Similar in structure but with different substituents, leading to varied chemical and biological properties.
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic framework but differ in their functional groups and applications.
Uniqueness
(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE is unique due to its combination of a piperazine ring and a bicyclic azabicyclohexane structure. This dual functionality allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
170938-12-2 |
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Molecular Formula |
C10H19N3 |
Molecular Weight |
0 |
Synonyms |
3-Azabicyclo[3.1.0]hexane,3-methyl-6-(1-piperazinyl)-,(1-alpha-,5-alpha-,6-bta-)-(9CI) |
Origin of Product |
United States |
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